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Compound of Interest

Compound Name: 2-(Aminomethyl)-4-bromophenol

Cat. No.: B1330120 Get Quote

Disclaimer: Extensive literature searches for "2-(Aminomethyl)-4-bromophenol" have

revealed a significant scarcity of specific scientific data. As of late 2025, there are no detailed

published experimental protocols, quantitative biological activity assays, or elucidated signaling

pathways specifically for this compound. This guide, therefore, provides a comprehensive

overview based on the fundamental chemical properties of the molecule, established synthetic

methodologies for analogous compounds, and predicted biological activities inferred from

structurally related phenols and amines. This document is intended for researchers, scientists,

and drug development professionals as a foundational resource to guide future investigation

into this novel chemical entity.

Physicochemical Properties
While experimental data is not readily available, computational predictions provide a baseline

for the physicochemical properties of 2-(Aminomethyl)-4-bromophenol. These properties are

essential for designing synthetic routes, purification strategies, and initial biological assays.
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Property Value Source

Molecular Formula C₇H₈BrNO PubChem[1]

Molecular Weight 202.05 g/mol PubChem[1]

IUPAC Name
2-(aminomethyl)-4-

bromophenol
PubChem[1]

CAS Number 58349-95-5 PubChem[1]

Predicted XlogP 1.5 PubChemLite[2]

Monoisotopic Mass 200.97893 Da PubChem[1]

Predicted CCS ([M+H]⁺) 133.7 Å² PubChemLite[2]

Synonyms

5-Bromo-2-

hydroxybenzylamine, NSC

12210

PubChem[1]

Proposed Synthesis and Experimental Protocols
There are no specific published synthetic procedures for 2-(Aminomethyl)-4-bromophenol.
However, a plausible and efficient route can be proposed based on well-established organic

chemistry reactions, such as the Mannich reaction or the reduction of a Schiff base

intermediate. Below is a detailed, albeit theoretical, experimental protocol for a potential two-

step synthesis starting from 4-bromophenol.

Proposed Synthetic Pathway
A feasible synthetic approach involves the initial formylation of 4-bromophenol to introduce a

carbonyl group, followed by reductive amination to yield the target primary amine.
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Caption: Proposed two-step synthesis of 2-(Aminomethyl)-4-bromophenol.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde (Duff Reaction)

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, add 4-bromophenol (1 equivalent), hexamethylenetetramine (1.5

equivalents), and glacial acetic acid (10 volumes).

Reaction Conditions: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using

a hexane:ethyl acetate solvent system.

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a

beaker containing cold water (20 volumes). An acidic workup with hydrochloric acid (3 M) is

then performed with heating to hydrolyze the intermediate. The resulting precipitate is

collected by vacuum filtration.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system, such as ethanol/water, to yield 5-bromo-2-hydroxybenzaldehyde as a solid.
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Step 2: Synthesis of 2-(Aminomethyl)-4-bromophenol (Reductive Amination)

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde

(1 equivalent) in methanol (10 volumes). Add ammonium acetate (10 equivalents).

Reaction Conditions: Stir the mixture at room temperature for 1 hour to facilitate the

formation of the imine intermediate. Subsequently, cool the reaction mixture to 0°C in an ice

bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 30

minutes. Allow the reaction to warm to room temperature and stir overnight.

Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

Remove the methanol under reduced pressure. The aqueous residue is then basified with 2

M NaOH to a pH of ~9-10 and extracted with ethyl acetate (3 x 20 volumes).

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is evaporated under reduced pressure. The crude 2-
(Aminomethyl)-4-bromophenol can be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling
Pathways
The biological activities of 2-(Aminomethyl)-4-bromophenol have not been experimentally

determined. However, by examining structurally related compounds, we can infer potential

areas for investigation. Bromophenols are known for a range of biological effects, including

antioxidant and enzyme inhibitory properties. Similarly, aminomethylphenols have been

explored for their pharmacological potential.[3]

Postulated Biological Activities
Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant

activity, capable of scavenging free radicals. It is plausible that 2-(Aminomethyl)-4-
bromophenol could exhibit antioxidant properties.

Enzyme Inhibition: The aminomethyl and bromophenol moieties could serve as binding

motifs for various enzyme active sites. For instance, some bromophenol derivatives have

shown inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase.

[4]
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Antimicrobial Properties: Phenolic compounds are generally known for their antimicrobial

effects. The combination of the phenol and the aminomethyl group might confer antibacterial

or antifungal activity.

Hypothetical Signaling Pathway Involvement
Based on the potential antioxidant activity, a plausible mechanism of action could involve the

modulation of cellular signaling pathways sensitive to oxidative stress. One such key pathway

is the Nrf2-Keap1 pathway, which is a primary regulator of the cellular antioxidant response.
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Click to download full resolution via product page

Caption: Hypothetical modulation of the Nrf2-Keap1 pathway by 2-(Aminomethyl)-4-
bromophenol.

Experimental Workflow for Characterization and
Activity Screening
For any novel compound, a systematic workflow is essential to confirm its identity, purity, and

biological activity. The following diagram outlines a logical progression for the investigation of 2-
(Aminomethyl)-4-bromophenol.
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Caption: A generalized workflow for the synthesis, characterization, and screening of 2-
(Aminomethyl)-4-bromophenol.
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Conclusion
2-(Aminomethyl)-4-bromophenol represents an under-investigated molecule with potential

for further scientific exploration. While direct experimental data is currently lacking, this guide

provides a solid theoretical foundation for its synthesis, characterization, and potential

biological activities based on the known chemistry of related compounds. The proposed

synthetic routes are based on reliable and well-documented reactions, and the suggested

biological screening focuses on activities commonly associated with its structural motifs. It is

hoped that this technical overview will stimulate further research into this and other novel

bromophenol derivatives, ultimately contributing to the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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